1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea
Description
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-ethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS2/c1-2-14-12(18)17-13-16-9(7-19-13)11-15-8-5-3-4-6-10(8)20-11/h3-7H,2H2,1H3,(H2,14,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHZPHNSRKGSTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=NC(=CS1)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Addition of Ethyl Isocyanate to 2-Amino-4-(Benzo[d]thiazol-2-yl)thiazole
The most direct route involves reacting 2-amino-4-(benzo[d]thiazol-2-yl)thiazole with ethyl isocyanate in anhydrous 1,4-dioxane or dichloromethane (DCM). In a protocol adapted from WO2009074812A1, the aminoheterocycle (1.0 mmol) was dissolved in 1,4-dioxane (8 mL), followed by dropwise addition of ethyl isocyanate (1.1 mmol) under nitrogen. The reaction proceeded at room temperature for 24 hours, yielding a precipitate that was filtered, washed with ether, and dried in vacuo. Purification via silica gel chromatography (dichloromethane:methanol, 88:12) afforded the target compound in 20% yield.
By contrast, a modified approach using DCM as the solvent and triethylamine as a base improved the yield to 71%, as demonstrated in analogous urea syntheses. The reaction’s success hinges on the electron-deficient nature of the isocyanate, which facilitates nucleophilic attack by the amine group.
Alternative Pathway: Suzuki-Miyaura Coupling for Thiazole Ring Assembly
For cases where the 4-(benzo[d]thiazol-2-yl)thiazole intermediate is unavailable, a cross-coupling strategy may be employed. As outlined in WO2009074812A1, a boronate ester derivative of 2-aminothiazole can undergo Suzuki-Miyaura coupling with 2-chlorobenzothiazole using Pd(PPh₃)₄ as a catalyst. Subsequent urea formation with ethyl isocyanate yields the final product. This method, while lengthier, allows modular construction of the heterocyclic core.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Reaction yields are highly solvent-dependent. Polar aprotic solvents like DMF or DCM enhance solubility of the aminoheterocycle, whereas 1,4-dioxane’s high boiling point (101°C) permits reflux conditions for sluggish reactions. For example, a 76% yield was achieved for a thiourea analog when tetrahydrofuran (THF) was used under reflux.
| Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| 1,4-Dioxane | 25 | 20 | |
| DCM | 25 | 71 | |
| THF | 65 | 76 |
Role of Bases and Catalysts
Triethylamine is routinely added to scavenge HCl generated during isocyanate reactions, preventing protonation of the amine nucleophile. In Pd-catalyzed couplings, Cs₂CO₃ or K₃PO₄ serves as a base, with Pd(PPh₃)₄ (5 mol%) enabling efficient cross-coupling.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography remains the gold standard for purification. For urea derivatives, elution with dichloromethane:methanol (88:12 to 95:5) effectively separates the product from unreacted starting materials.
Spectroscopic Analysis
¹H NMR (500 MHz, DMSO-d₆): δ 9.21 (s, 1H, NH), 8.19–7.83 (m, 4H, aromatic), 7.72–7.31 (m, 4H, aromatic), 3.30 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.12 (t, J = 7.2 Hz, 3H, CH₂CH₃).
¹³C NMR (126 MHz, DMSO-d₆): δ 167.5 (C=O), 154.1 (benzothiazole C-2), 144.5 (thiazole C-4), 130.1–118.9 (aromatic carbons), 35.8 (CH₂CH₃), 15.3 (CH₂CH₃).
HRMS-ESI (m/z): [M + H]⁺ calcd for C₁₅H₁₃N₄OS₂, 337.0482; found 337.0485.
Challenges and Limitations
Low yields in early methods (e.g., 20% in 1,4-dioxane) stem from poor solubility of intermediates and side reactions such as dimerization. Advances in solvent selection (e.g., DCM) and base addition have mitigated these issues, though scalability remains a concern for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, ethanol, tetrahydrofuran.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Alkylated thiazole derivatives.
Scientific Research Applications
Biological Activities
1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea has shown a range of biological activities:
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, it has demonstrated:
- GI50 Values : The compound showed GI50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity. Specific values include:
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
In vitro studies revealed that it possesses moderate to high antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Enzyme Inhibition
Research has explored the compound's role as an inhibitor of key enzymes involved in neurodegenerative diseases:
- Monoamine Oxidase Inhibition : It was tested for its inhibitory effects on monoamine oxidase A and B, showing promising results that may contribute to antidepressant effects .
Case Studies
Several case studies highlight the effectiveness of 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea in various applications:
-
Antitumor Efficacy Study :
- A study assessed the compound's efficacy against multiple cancer cell lines, revealing a broad spectrum of activity and selective cytotoxicity towards specific types of cancer cells. The findings suggest potential for development as a chemotherapeutic agent.
-
Antimicrobial Screening :
- In a comparative study with established antibiotics, the compound exhibited superior activity against resistant strains of bacteria, indicating its potential as a new antimicrobial agent.
- Neuroprotective Studies :
Mechanism of Action
The mechanism of action of 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and tyrosine kinases.
Pathways Involved: It modulates signaling pathways, including the inhibition of COX enzymes, leading to reduced inflammation and cell proliferation.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Activity is highly sensitive to substituent placement. For example, bromo at the benzothiazole-4 position (5b) enhances antitumor activity, while methyl at -6 (5a) improves pharmacokinetics .
- Linker Chemistry : Replacing urea with thiourea (e.g., 3b) shifts activity toward antibacterial targets, possibly due to increased hydrogen-bonding capacity .
- Electron-Withdrawing Groups : Bromo and chloro substituents (5b, 3b) enhance bioactivity by modulating electronic properties and binding affinity .
Pharmacokinetic and Physicochemical Properties
Biological Activity
1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms, efficacy, and potential applications.
Chemical Structure
The chemical structure of 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea can be represented as follows:
This structure features a thiazole and benzo[d]thiazole moiety, which are known for their biological activities.
Antimicrobial Activity
Research has indicated that derivatives of benzothiazole, including 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea, exhibit significant antimicrobial properties. A study showed that benzothiazole derivatives demonstrated potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating high potency:
| Compound | Bacteria Tested | MIC (μg/mL) |
|---|---|---|
| 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea | Staphylococcus aureus | 0.008 |
| Escherichia coli | 0.03 | |
| Streptococcus pyogenes | 0.06 |
These results suggest that the compound can inhibit bacterial growth effectively, potentially making it a candidate for developing new antibiotics .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was tested against HepG2 liver cancer cells and demonstrated an IC50 value indicating significant cytotoxicity:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 15.14 |
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, which is a critical pathway for anticancer therapies .
The biological activity of 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea can be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. It is hypothesized that the compound inhibits key enzymes involved in DNA replication and repair processes, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial survival and cancer cell proliferation .
Case Study 1: Antibacterial Efficacy
A study conducted by Tomasič et al. evaluated the antibacterial efficacy of various benzothiazole derivatives, including the target compound. The results demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus, with resistance frequencies significantly lower than traditional antibiotics like ampicillin. This suggests a dual-target mechanism that could reduce the likelihood of resistance development .
Case Study 2: Cytotoxic Assessment
Another investigation focused on the cytotoxic properties of this compound against HepG2 cells. The study utilized a dose-response curve to determine the IC50 values and assessed cell viability post-treatment. The findings indicated that at concentrations below the IC50, the compound retained over 75% cell viability, suggesting a favorable therapeutic index for further development .
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea?
The synthesis typically involves coupling a benzo[d]thiazole-2-amine derivative with an isocyanate or isothiocyanate. For example:
- Step 1: Prepare 4-(benzo[d]thiazol-2-yl)benzenamine via established methods (e.g., cyclization of 2-aminothiophenol with substituted benzaldehydes).
- Step 2: React with ethyl isocyanate under reflux in a polar aprotic solvent (e.g., DMF, acetonitrile) for 4–6 hours.
- Optimization: Adjust stoichiometry (1:1 molar ratio) and temperature (80–100°C) to maximize yields (typically 70–85%) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR: Confirm urea linkage (NH protons at δ 8.5–9.5 ppm) and aromatic protons from benzothiazole/thiazole rings (δ 7.0–8.5 ppm).
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ peak at m/z 345.2).
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks for structural validation (if single crystals are obtainable) .
Q. How is the purity of this compound assessed during synthesis?
- TLC Monitoring: Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress.
- Recrystallization: Purify crude product using ethanol or methanol, yielding >95% purity (confirmed via HPLC with C18 columns and UV detection at 254 nm) .
Advanced Research Questions
Q. How do substituents on the benzothiazole or urea moieties influence biological activity?
- Structure-Activity Relationship (SAR):
- Electron-withdrawing groups (e.g., Cl, CF3) at the benzothiazole 4-position enhance antimicrobial activity (e.g., MIC 16–32 µg/mL against S. aureus).
- Ethyl groups on urea improve solubility without compromising target binding (logP ~2.5).
- Fluorination at the benzothiazole ring increases metabolic stability but may reduce cellular uptake .
Q. How can computational methods optimize reaction conditions for derivatives?
- ICReDD Approach: Combine quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal solvents, catalysts, and temperatures.
- Example: Simulate nucleophilic attack of ethyl isocyanate on benzothiazole-amine to identify solvent effects (DMF vs. THF) on reaction kinetics .
Q. How can contradictory bioactivity data across studies be resolved?
- Case Analysis:
- Variability in MIC values: Differences in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) or assay protocols (broth microdilution vs. agar diffusion).
- Structural analogs: Compare substituent effects (e.g., p-Cl vs. o-CH3 on aryl groups) using standardized assays (CLSI guidelines) .
Q. What solvent systems improve yield in large-scale synthesis?
- DMF vs. Acetonitrile: DMF achieves higher yields (80–85%) due to better solubility of intermediates but requires careful removal (high boiling point).
- Alternative: Use toluene with catalytic DMAP for milder conditions (60°C, 8 hours, 75% yield) .
Q. What strategies mitigate thermal degradation during purification?
- Low-Temperature Recrystallization: Use ethanol/water mixtures at 4°C to minimize decomposition.
- Flash Chromatography: Employ silica gel with gradient elution (hexane → ethyl acetate) for heat-sensitive intermediates .
Methodological Challenges and Solutions
Q. How to analyze hydrogen-bonding interactions in crystalline forms?
- Single-Crystal XRD: Resolve intermolecular H-bonds between urea NH and thiazole S atoms (d ≈ 2.8–3.0 Å).
- DSC/TGA: Assess thermal stability (decomposition >200°C) and phase transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
